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Welcome to the Technical Support Center for Good Manufacturing Practice (GMP) audit

findings. This resource is designed for researchers, scientists, and drug development

professionals to effectively navigate and address common compliance issues encountered

during regulatory inspections. Here you will find frequently asked questions (FAQs) and

detailed troubleshooting guides to help you understand, investigate, and resolve GMP

deficiencies.

Frequently Asked Questions (FAQs)
Q1: What are the most common GMP audit findings?

A1: Regulatory agencies like the FDA and EMA frequently cite deficiencies in several key

areas. These often include:

Inadequate Documentation and Records: This is one of the most frequent findings and can

include missing signatures, incomplete batch records, outdated Standard Operating

Procedures (SOPs), and inaccurate training logs.[1] Poor documentation undermines

traceability and compliance.

Deficient Investigation of Deviations and Out-of-Specification (OOS) Results: Auditors often

find that deviations are not thoroughly investigated to identify the root cause, or that

Corrective and Preventive Actions (CAPAs) are not implemented or are ineffective.[1]
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Poorly Implemented CAPA Systems: Issues include corrective actions not being linked to

root causes, delays in implementation, and a lack of effectiveness checks to ensure the

problem has been resolved.[2]

Inadequate Training: This can range from a lack of documented training for specific job

functions to employees being unaware of GMP requirements.[1] Insufficiently trained

personnel are more prone to errors.

Data Integrity Issues: This is a critical focus for regulators and includes problems like a lack

of audit trails, shared passwords for electronic systems, and uncontrolled or altered records.

[3]

Equipment and Facility Deficiencies: Common issues include missed equipment calibration

schedules, inadequate maintenance logs, and unvalidated cleaning processes.[1]

Q2: An auditor has just left our facility with a list of observations (e.g., an FDA Form 483). What

is our immediate next step?

A2: Your immediate priority is to formulate a clear and timely response. Generally, for an FDA

483, you have 15 business days to respond.[4][5]

Review and Understand the Observations: Carefully go through each point with your team to

ensure you fully understand the deficiencies cited.[6] If anything is unclear, seek clarification

from the regulatory authority.

Develop a Corrective and Preventive Action (CAPA) Plan: For each observation, you need to

conduct a root cause analysis to understand why the deficiency occurred. Based on the root

cause, you will develop a plan that includes immediate corrections and long-term preventive

actions.[5]

Communicate with the Agency: Submit a formal, written response within the specified

timeframe. This response should detail your CAPA plan, including timelines for completion

and the person responsible for each action.[6][7]

Q3: What is a CAPA plan and what should it include?
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A3: CAPA stands for Corrective and Preventive Action. It is a systematic process to investigate

and correct discrepancies (corrective action) and to prevent their recurrence (preventive

action).[8] A robust CAPA plan is a cornerstone of any quality management system. The main

steps are:

Identification: Clearly define the problem or non-conformance.

Evaluation: Assess the potential impact of the issue on product quality and safety.

Investigation/Root Cause Analysis: Use systematic tools to determine the underlying cause

of the problem.

Action Plan: Develop a plan outlining the specific corrective and preventive actions to be

taken.

Implementation: Execute the action plan.

Verification and Effectiveness Check: After implementation, verify that the actions were

effective in resolving the issue and preventing its recurrence.[9]

Documentation: Thoroughly document every step of the process.

Q4: How do we conduct a proper root cause analysis (RCA)?

A4: A superficial investigation is a common audit finding. To conduct a thorough RCA, you

should use structured problem-solving tools. Simply stating "human error" is often not sufficient;

you need to understand why the error occurred.[10] Common RCA tools include:

The 5 Whys: A simple but effective method where you repeatedly ask "Why?" to peel back

the layers of an issue until the root cause is identified.[10]

Fishbone (Ishikawa) Diagram: This tool helps to brainstorm and categorize potential causes

of a problem into categories such as People, Process, Equipment, Materials, Environment,

and Management.[10]

Fault Tree Analysis: A top-down deductive failure analysis where a system's failure is traced

back to its root causes.
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The investigation should be a collaborative effort involving a cross-functional team with

expertise in the relevant areas.

Troubleshooting Guides
This section provides detailed guides for addressing specific, common audit findings in a

question-and-answer format.

Issue 1: Inadequate Investigation of Out-of-Specification
(OOS) Results

You asked: "We have an OOS result in our lab, but we suspect it's a lab error. How do we

investigate this properly without 'testing into compliance'?"

Troubleshooting Steps: A robust OOS investigation is critical and must be conducted in

phases to avoid the perception of "testing into compliance," which is a serious regulatory

violation.

Phase 1: Laboratory Investigation

Initial Investigation by Analyst and Supervisor: The first step is a prompt investigation by

the analyst and their supervisor to identify an obvious laboratory error.[11] This should be

guided by a checklist to look for issues such as:

Calculation errors.

Instrument malfunction or incorrect settings.

Errors in sample or standard preparation.[11]

Incorrect use of analytical procedure.

Hypothesis Testing (If a cause is suspected): If a potential cause is identified, you may

perform hypothesis testing to confirm it. For example, if you suspect a dilution error, you

might re-prepare the sample from the original stock solution.

Invalidation of the Original Result: Only if a clear, assignable laboratory error is

documented can the original OOS result be invalidated.[11] A retest can then be
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performed. The justification for invalidating the result must be scientifically sound and

thoroughly documented.[11]

Phase 2: Full-Scale Investigation

If No Laboratory Error is Found: If the initial lab investigation does not identify a clear error,

a full-scale investigation is required, involving the Quality Assurance (QA) unit.[11]

Manufacturing Process Review: This phase expands the investigation beyond the lab to

the manufacturing process.[11] This includes a review of:

Batch records.

Raw material data.

Equipment logs and calibration records.

Operator training records.

Any deviations that occurred during production.

Retesting and Resampling: A predefined retesting plan should be part of your SOP. This

may involve retesting the original sample or, in some cases, resampling, although

resampling should be scientifically justified.

Batch Disposition: The investigation's findings will determine the final disposition of the

batch (e.g., rejection, reprocessing).[11] This decision must be fully documented and

approved by QA.
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Caption: Workflow for investigating an Out-of-Specification (OOS) result.
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Issue 2: Deficiencies in Cleaning Validation
You asked: "An auditor found our cleaning validation to be inadequate because we only

tested for the active ingredient. What should a comprehensive cleaning validation protocol

include?"

Troubleshooting Steps: Cleaning validation must provide documented evidence that your

cleaning procedure consistently removes residues to predetermined acceptable levels. This

includes not just the active pharmaceutical ingredient (API), but also cleaning agents and

microbial residues.

Experimental Protocol: Key Steps for Cleaning Validation

Develop a Cleaning Validation Protocol: This is a written plan that outlines the entire

validation study.[12] It should include:

The objective of the validation.

Responsibilities of personnel.

Description of the equipment to be cleaned.

The cleaning procedure to be validated, including cleaning agents, their concentrations,

and cleaning parameters (e.g., time, temperature).[2]

The sampling plan and rationale for sampling locations.

The analytical methods used.[12]

The acceptance criteria.[12]

Determine the "Worst-Case" Product: To make validation more efficient, you can validate a

cleaning procedure for a "worst-case" product. This is typically the product that is most

difficult to clean (e.g., least soluble) or has the lowest therapeutic dose (leading to stricter

acceptance limits).[2][12]

Establish Acceptance Criteria: Scientifically justified acceptance criteria must be set for

potential residues. This includes:
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API Residue: Often based on a fraction of the therapeutic dose of the previous product

appearing in the maximum daily dose of the next product.

Cleaning Agent Residue: Based on the toxicity of the cleaning agent. The composition

of the detergent should be known.[13]

Microbial Residue: Limits for total microbial count and specific objectionable organisms.

Execute the Protocol: Perform the cleaning procedure as written.

Sampling: Collect samples immediately after cleaning. Common methods include:

Swab Sampling: A direct surface sampling method used for areas that are difficult to

clean. The recovery of the swabbing method must be validated.

Rinse Sampling: Used for large surface areas or parts of the system that cannot be

easily swabbed (e.g., pipes). The recovery of the rinse method should also be

established.[2]

Analytical Testing: Analyze the samples using a validated analytical method that is

sensitive enough to detect residues at or below the acceptance limit.[2]

Prepare the Final Report: The report should summarize the results, compare them against

the acceptance criteria, and conclude whether the cleaning procedure is validated. Any

deviations during the validation study must be documented and investigated.

Issue 3: Inadequate Employee Training Program
You asked: "Our training records are complete, but an auditor noted that there's no proof our

training is effective. How can we address this?"

Troubleshooting Steps: Simply documenting that an employee has attended a training

session is not enough. You must be able to demonstrate that the training has been effective

and that the employee has understood the material and can perform their duties correctly.

Protocol for Assessing Training Effectiveness
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Define Training Objectives: For each training module, clearly define what the employee

should know or be able to do after the training.

Incorporate Assessment into Training:

Knowledge-Based Assessment: For GMP principles or SOPs, use written quizzes or

tests at the end of the training session. A passing score should be required.

Skill-Based Assessment: For hands-on procedures (e.g., gowning, operating a piece of

equipment), an on-the-job assessment by a qualified supervisor is necessary. This

should be documented on a checklist.

Post-Training Monitoring:

Observation: Supervisors should periodically observe employees performing tasks for

which they have been trained to ensure they are adhering to the correct procedures.

Performance Metrics: Track relevant performance metrics. For example, if training was

conducted to reduce documentation errors, monitor the rate of such errors before and

after the training.

Periodic Re-evaluation:

Refresher Training: Schedule periodic refresher training on critical GMP topics.

Competency Assessment: Conduct periodic competency assessments to ensure skills

and knowledge are retained.

Link to CAPA System: If a deviation or error is attributed to insufficient training, this should

trigger a review of the relevant training program as part of the CAPA.
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Caption: A logical workflow for evaluating the effectiveness of a GMP training program.
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Data Presentation
Summary of Common FDA 483 Observations (2023)
The following table summarizes findings from an analysis of 1983 observations from FDA Form

483s issued in 2023, highlighting areas with significant compliance challenges.[14][15][16][17]

Rank CFR Subpart Description
Percentage of
Total
Observations

Key Areas of
Concern

1 Subpart J
Records and

Reports
20.2%

Incomplete batch

records,

inadequate

deviation

investigations.

2 Subpart F
Production and

Process Controls
17.2%

Lack of written

procedures,

failure to follow

procedures.

3 Subpart I
Laboratory

Controls
16.4%

Scientifically

unsound lab

controls,

inadequate OOS

investigations.

4 Subpart D Equipment 12.7%

Poor equipment

cleaning and

maintenance.

5 Subpart E

Control of

Components and

Drug Product

Containers and

Closures

10.1%

Inadequate

testing and

handling of

incoming

materials.
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This data indicates that over half (53.8%) of all observations fall within Records/Reports,

Production/Process Controls, and Laboratory Controls, making these critical areas for

compliance focus.[14][15][16]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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